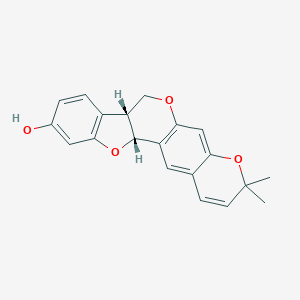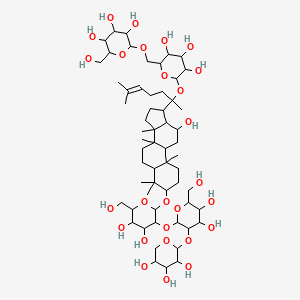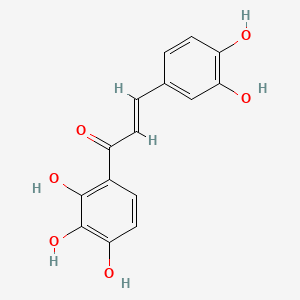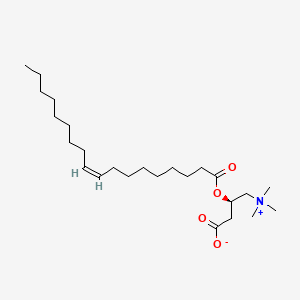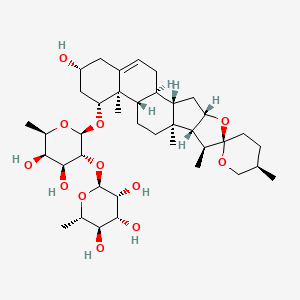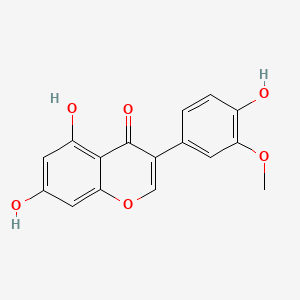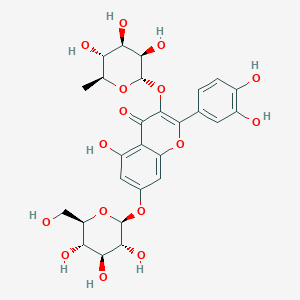
Quercetin 3-rhamnoside 7-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3-rhamnoside 7-glucoside is a flavonoid glycoside, a type of polyphenolic compound found in various plants. It is a derivative of quercetin, which is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is commonly found in fruits, vegetables, and certain herbs, contributing to their health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-rhamnoside 7-glucoside typically involves the glycosylation of quercetin. One common method is the enzymatic glycosylation using UDP-glucose as a donor and quercetin as an acceptor . This reaction is catalyzed by specific glycosyltransferases, such as quercetin 3-O-rhamnoside-glucosyltransferase .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification. Techniques such as chromatography are used to isolate the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-rhamnoside 7-glucoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Glycosylation and other substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Enzymatic glycosylation using UDP-glucose and specific glycosyltransferases.
Major Products: The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions .
Scientific Research Applications
Quercetin 3-rhamnoside 7-glucoside has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of quercetin 3-rhamnoside 7-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
Comparison with Similar Compounds
Quercetin 3-O-glucoside (Isoquercitrin): Another glycoside of quercetin with similar antioxidant properties.
Quercetin 3-O-rhamnoside (Quercitrin): Similar in structure but differs in the glycosylation pattern.
Uniqueness: Quercetin 3-rhamnoside 7-glucoside is unique due to its dual glycosylation, which enhances its solubility and bioavailability compared to other quercetin glycosides . This dual glycosylation also contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
17306-45-5 |
|---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.52 |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1 |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O |
Synonyms |
Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


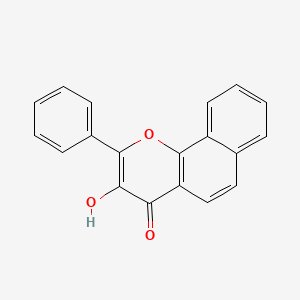


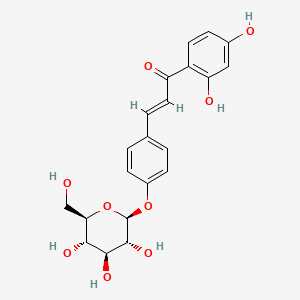
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
